2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl-
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Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with carbon disulfide and an alkyl halide in the presence of a base. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structure and reactivity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-methyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-propyl-
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties compared to its analogs.
Properties
CAS No. |
23515-35-7 |
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Molecular Formula |
C13H16BrClN2S2 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-(4-bromo-3-chlorophenyl)-5-butyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C13H16BrClN2S2/c1-2-3-6-16-8-17(13(18)19-9-16)10-4-5-11(14)12(15)7-10/h4-5,7H,2-3,6,8-9H2,1H3 |
InChI Key |
WLLBIFQKYXMWKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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